molecular formula C10H10F2O3 B13428556 Methyl 4-(difluoromethyl)-2-methoxybenzoate

Methyl 4-(difluoromethyl)-2-methoxybenzoate

Cat. No.: B13428556
M. Wt: 216.18 g/mol
InChI Key: JSOQKWLPQZZWOO-UHFFFAOYSA-N
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Description

Methyl 4-(difluoromethyl)-2-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a difluoromethyl group and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(difluoromethyl)-2-methoxybenzoate typically involves the introduction of the difluoromethyl group onto the benzene ring. One common method is the difluoromethylation of a suitable precursor, such as 4-hydroxybenzoic acid, followed by esterification to form the methyl ester. The reaction conditions often involve the use of difluoromethylating agents like ClCF2H and catalysts to facilitate the reaction .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale difluoromethylation processes using advanced catalytic systems. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(difluoromethyl)-2-methoxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 4-(difluoromethyl)-2-methoxybenzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 4-(difluoromethyl)-2-methoxybenzoate exerts its effects involves its interaction with specific molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to proteins and enzymes. This interaction can modulate the activity of these biological molecules, leading to various biochemical effects .

Comparison with Similar Compounds

Uniqueness: Methyl 4-(difluoromethyl)-2-methoxybenzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and the ability to form strong hydrogen bonds. These characteristics make it particularly valuable in designing molecules with specific biological activities and improved pharmacokinetic profiles .

Properties

Molecular Formula

C10H10F2O3

Molecular Weight

216.18 g/mol

IUPAC Name

methyl 4-(difluoromethyl)-2-methoxybenzoate

InChI

InChI=1S/C10H10F2O3/c1-14-8-5-6(9(11)12)3-4-7(8)10(13)15-2/h3-5,9H,1-2H3

InChI Key

JSOQKWLPQZZWOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)F)C(=O)OC

Origin of Product

United States

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